molecular formula C9H14O2 B6199374 2-{bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid CAS No. 2751620-20-7

2-{bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid

Cat. No.: B6199374
CAS No.: 2751620-20-7
M. Wt: 154.2
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Description

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid is an organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is notable for its rigid, three-dimensional framework, which imparts distinct physical and chemical properties. The bicyclo[1.1.1]pentane moiety is a strained ring system, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid typically involves the following steps:

    Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through [2+2] cycloaddition reactions or other ring-closing methodologies.

    Functionalization: Introduction of the propanoic acid moiety is often done via alkylation or acylation reactions, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to yield alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly in the study of strained ring systems.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure, which can influence binding affinity and specificity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, where its unique structure can impart desirable mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-{bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid depends on its application:

    In Drug Design: The rigid bicyclo[1.1.1]pentane core can enhance the binding affinity of drugs to their molecular targets by reducing conformational flexibility.

    In Material Science: The strain in the bicyclo[1.1.1]pentane ring can contribute to the mechanical strength and thermal stability of materials.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane-1-carboxylic Acid: Shares the bicyclo[1.1.1]pentane core but differs in the functional groups attached.

    Adamantane Derivatives: Another class of rigid, three-dimensional structures used in similar applications.

    Norbornane Derivatives: Similar in rigidity and used in materials science and drug design.

Uniqueness: 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid is unique due to its combination of the bicyclo[1.1.1]pentane core with a methylpropanoic acid moiety, providing a balance of rigidity and functional versatility that is valuable in both chemical synthesis and applied research.

This compound’s distinct structure and properties make it a valuable subject of study across multiple scientific disciplines, from fundamental chemistry to applied materials science and drug development.

Properties

CAS No.

2751620-20-7

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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